molecular formula C11H10O4 B15059904 Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate

Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate

Cat. No.: B15059904
M. Wt: 206.19 g/mol
InChI Key: PAVGURPVMUJLMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes or receptors involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 3-hydroxybenzofuran-2-carboxylate
  • Methyl 5-methylbenzofuran-2-carboxylate
  • Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate

Comparison: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the benzofuran ring. This combination of functional groups can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 3-hydroxy-5-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H10O4/c1-6-3-4-8-7(5-6)9(12)10(15-8)11(13)14-2/h3-5,12H,1-2H3

InChI Key

PAVGURPVMUJLMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2O)C(=O)OC

Origin of Product

United States

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